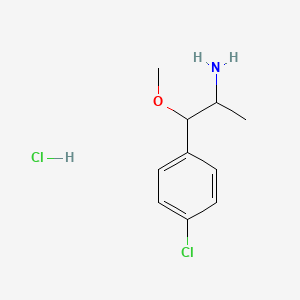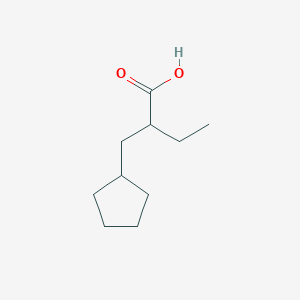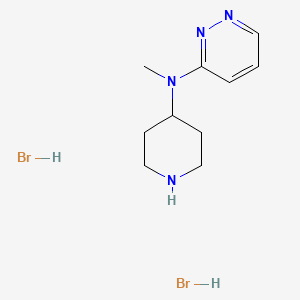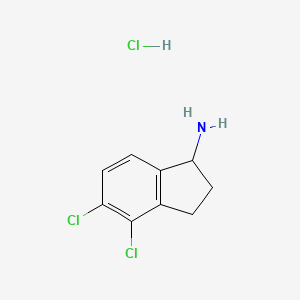![molecular formula C12H22N4O B1455489 [1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1275870-76-2](/img/structure/B1455489.png)
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine
説明
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine, also known as DMOM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMOM is a pyrazolyl derivative that has been synthesized using a variety of methods.
科学的研究の応用
1. Synthesis and Characterization
- A study by Abood, Hanoon, and Haiwal (2012) described the synthesis of new 1,3-oxazepine derivatives, starting from 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. This work involved the synthesis of imine derivatives through a condensation reaction, which were then used in a [2+5] cycloaddition reaction to create 1,3-oxazepine derivatives. These derivatives could potentially have biological activity (Abood, Hanoon, & Haiwal, 2012).
2. Potential Antipsychotic Applications
- Research by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, focusing on their potential as antipsychotic agents. These compounds, including variations of the 1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl structure, demonstrated properties similar to known antipsychotics in reducing spontaneous locomotion in mice and inhibiting conditioned avoidance responding in both rats and monkeys (Wise et al., 1987).
3. Antimicrobial and Anticancer Potential
- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, showing promising antimicrobial and anticancer activities. These findings indicate the potential use of derivatives of the queried compound in medical research, particularly in the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
4. Use in Synthesizing Diverse Heterocyclic Compounds
- Research by Katariya, Vennapu, and Shah (2021) focused on synthesizing biologically potent heterocyclic compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones. These compounds, related to the queried chemical structure, exhibited significant anticancer activity and also showed promise in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
特性
IUPAC Name |
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9-8-16(5-4-6-17-9)12-11(7-13)10(2)14-15(12)3/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHZDYRWPZATPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C2=C(C(=NN2C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)

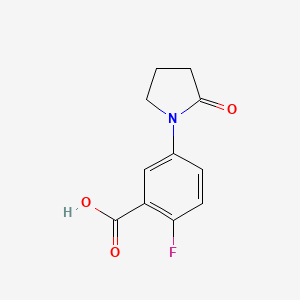

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)
amine](/img/structure/B1455417.png)
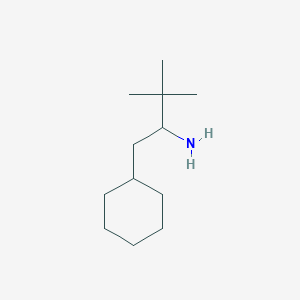
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
